(1-methyl-1H-indol-3-yl)methanamine
CAS No.: 19293-60-8
Cat. No.: VC21056978
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19293-60-8 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | (1-methylindol-3-yl)methanamine |
Standard InChI | InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 |
Standard InChI Key | NOFZMDGMQKRLIV-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)CN |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)CN |
Introduction
Chemical Identity and Structure
Basic Information
(1-Methyl-1H-indol-3-yl)methanamine belongs to the class of organic compounds known as indole derivatives, specifically 3-substituted indoles. As the name suggests, it consists of an indole core with a methyl group at the nitrogen position (position 1) and an aminomethyl substituent at position 3.
Parameter | Value |
---|---|
CAS Registry Number | 19293-60-8 |
Molecular Formula | C₁₀H₁₂N₂ |
Molecular Weight | 160.22 g/mol |
IUPAC Name | (1-methylindol-3-yl)methanamine |
Traditional Name | 1-Methyl-3-indolemethylamine |
InChI | InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 |
InChI Key | NOFZMDGMQKRLIV-UHFFFAOYSA-N |
SMILES | CN1C=C(CN)C2=CC=CC=C12 |
Structural Features
The compound contains a bicyclic structure comprising a benzene ring fused with a pyrrole ring (forming the indole scaffold). The pyrrole nitrogen is methylated, and the 3-position of the indole bears a methanamine (CH₂NH₂) group. This arrangement creates a molecule with both hydrophobic (indole core) and hydrophilic (amine) regions, contributing to its versatility in molecular interactions.
Physical Properties
The physical properties of (1-methyl-1H-indol-3-yl)methanamine have been characterized through various analytical methods, providing important information for its handling and utilization in research and synthesis.
Property | Value |
---|---|
Physical State | Liquid |
Appearance | Clear colorless to pale yellow |
Refractive Index | 1.6130-1.6190 @ 20°C |
LogP (Calculated) | 1.1977762 |
Physiological Charge | 1 |
pKa (Strongest Basic) | 9.530143826822446 |
Polar Surface Area | 41.81 Ų |
Rotatable Bond Count | 1 |
Synthesis Methods
Several approaches for synthesizing (1-methyl-1H-indol-3-yl)methanamine have been reported in the literature. These methods typically involve modification of indole derivatives through a series of reactions.
Common Synthetic Route
A well-established synthetic pathway involves the following steps:
-
Formylation of 1-methylindole to produce 1-methyl-1H-indole-3-carbaldehyde
-
Conversion of the aldehyde to an imine through reaction with an appropriate amine
-
Reduction of the imine to yield the target amine
This approach has been documented in the synthesis of various N-((1-methyl-1H-indol-3-yl)methyl) derivatives .
Biological Activities and Applications
Anticancer Properties
The most significant application of (1-methyl-1H-indol-3-yl)methanamine lies in its role as a precursor for compounds with potent anticancer activities. Derivatives synthesized from this compound have demonstrated remarkable efficacy against multiple cancer cell lines.
Tubulin Polymerization Inhibition
Research has revealed that certain derivatives of (1-methyl-1H-indol-3-yl)methanamine, particularly N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides, exhibit potent antiproliferative activities. Among these, compound 7d has shown exceptional efficacy with IC₅₀ values of 0.52 μM against HeLa cells, 0.34 μM against MCF-7 cells, and 0.86 μM against HT-29 cells .
Cancer Cell Line | IC₅₀ Value of Compound 7d |
---|---|
HeLa (Cervical cancer) | 0.52 μM |
MCF-7 (Breast cancer) | 0.34 μM |
HT-29 (Colon cancer) | 0.86 μM |
Mechanistic studies have demonstrated that compound 7d induces cell apoptosis in a dose-dependent manner, arrests cells in the G2/M phase, and inhibits polymerization of tubulin via a mechanism consistent with that of colchicine .
Other Biological Activities
Beyond cancer research, (1-methyl-1H-indol-3-yl)methanamine derivatives have been investigated for:
-
Antimicrobial properties
-
Anti-inflammatory activities
-
Enzyme inhibition capabilities
Structure-Activity Relationships
Studies on (1-methyl-1H-indol-3-yl)methanamine derivatives have provided valuable insights into structure-activity relationships (SAR). These relationships help medicinal chemists design more effective compounds based on this scaffold.
Key SAR Findings
-
The presence of the N-methyl group on the indole enhances lipophilicity and membrane permeability compared to non-methylated analogs.
-
The primary amine functionality serves as a versatile point for further functionalization.
-
Conjugation of specific moieties to the amine group, particularly those containing pyrazole or triazole rings, significantly enhances anticancer activity.
-
The incorporation of a 3,4,5-trimethoxyphenyl group appears crucial for tubulin binding activity in derived compounds.
Comparison with Related Compounds
(1H-indol-3-yl)methanamine (Indole-3-methanamine)
A closely related compound is (1H-indol-3-yl)methanamine (CAS: 22259-53-6), which lacks the methyl group at position 1 of the indole ring.
The N-methylation in (1-methyl-1H-indol-3-yl)methanamine alters its physicochemical properties, potentially affecting its biological activities and synthetic utility.
Recommended storage conditions include:
Research Applications and Future Directions
Current research on (1-methyl-1H-indol-3-yl)methanamine is primarily focused on:
-
Development of novel derivatives with enhanced anticancer properties
-
Exploration of alternative synthetic routes for more efficient production
-
Investigation of potential applications in other therapeutic areas
-
Understanding the detailed mechanisms of action for derived compounds
The compound's versatility as a building block makes it a valuable starting material for medicinal chemistry research, particularly in developing targeted therapies for cancer and other diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume